2,2-dideuteriohexanoic acid
Overview
Description
2,2-dideuteriohexanoic acid, also known as hexanoic acid-2,2-d2, is a deuterium-labeled compound with the molecular formula CH3(CH2)3CD2CO2H. It is a stable isotope-labeled analog of caproic acid, which is a medium-chain fatty acid. The deuterium labeling at the 2,2 positions makes it useful in various scientific research applications, particularly in studies involving metabolic pathways and reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-dideuteriohexanoic acid can be synthesized through several methods. One common approach involves the deuterium exchange reaction, where caproic acid is treated with deuterium oxide (D2O) in the presence of a catalyst. This reaction facilitates the replacement of hydrogen atoms with deuterium at the desired positions .
Industrial Production Methods
Industrial production of caproic acid-2,2-d2 typically involves the use of advanced isotopic labeling techniques. These methods ensure high isotopic purity and yield. The process may include steps such as fractional distillation and crystallization to isolate and purify the labeled compound .
Chemical Reactions Analysis
Types of Reactions
2,2-dideuteriohexanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce hexanoic acid derivatives.
Reduction: Reduction reactions can convert it into hexanol derivatives.
Substitution: It can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Hexanoic acid derivatives.
Reduction: Hexanol derivatives.
Substitution: Various substituted hexanoic acid derivatives.
Scientific Research Applications
2,2-dideuteriohexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in reaction mechanism studies and isotope labeling experiments.
Biology: It helps in studying metabolic pathways and enzyme kinetics.
Medicine: It is used in pharmacokinetic studies to understand drug metabolism.
Industry: It is employed in the production of labeled compounds for research and development purposes
Mechanism of Action
The mechanism of action of caproic acid-2,2-d2 involves its incorporation into metabolic pathways where it acts as a labeled analog of caproic acid. The deuterium atoms at the 2,2 positions allow researchers to track the compound’s movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Caproic acid: The non-labeled analog of caproic acid-2,2-d2.
Caprylic acid: Another medium-chain fatty acid with similar properties.
Valeric acid: A shorter-chain fatty acid with comparable chemical behavior
Uniqueness
2,2-dideuteriohexanoic acid is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in metabolic studies, making it a valuable tool in various scientific fields .
Properties
IUPAC Name |
2,2-dideuteriohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/i5D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZZWVXGSFPDMH-BFWBPSQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481163 | |
Record name | Caproic acid-2,2-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55320-65-5 | |
Record name | Hexanoic-2,2-d2 acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55320-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Caproic acid-2,2-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 55320-65-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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